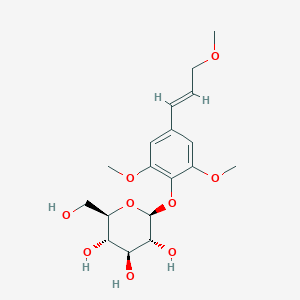
Methylsyringin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylsyringin is an organic compound belonging to the class of phenolic glycosides. These compounds are characterized by a phenolic structure attached to a glycosyl moiety. This compound is known for its anti-inflammatory properties and is found in various plants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylsyringin can be synthesized through the glycosylation of syringaldehyde with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves the extraction of syringaldehyde from plant sources, followed by its chemical modification. The process includes purification steps to ensure the compound’s high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Methylsyringin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form syringic acid.
Reduction: The compound can be reduced to form syringyl alcohol.
Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) are used under basic conditions.
Major Products:
Oxidation: Syringic acid.
Reduction: Syringyl alcohol.
Substitution: Various substituted phenolic glycosides.
Applications De Recherche Scientifique
Methylsyringin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other phenolic compounds.
Biology: this compound exhibits anti-inflammatory and antioxidant properties, making it useful in biological studies.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-diabetic and anti-cancer properties.
Industry: this compound is used in the production of natural flavoring agents and fragrances
Mécanisme D'action
Methylsyringin exerts its effects through various molecular pathways:
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines in cells.
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in cells.
Molecular Targets: The compound targets enzymes involved in inflammation and oxidative stress pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS).
Comparaison Avec Des Composés Similaires
Syringin: A closely related compound with similar anti-inflammatory and antioxidant properties.
Sinapyl Alcohol: Another phenolic glycoside with potential therapeutic effects.
Coniferyl Alcohol: Known for its role in lignin biosynthesis and similar biological activities
Uniqueness: Methylsyringin is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other phenolic glycosides. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
139742-20-4 |
|---|---|
Formule moléculaire |
C18H26O9 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[2,6-dimethoxy-4-[(E)-3-methoxyprop-1-enyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O9/c1-23-6-4-5-10-7-11(24-2)17(12(8-10)25-3)27-18-16(22)15(21)14(20)13(9-19)26-18/h4-5,7-8,13-16,18-22H,6,9H2,1-3H3/b5-4+/t13-,14-,15+,16-,18+/m1/s1 |
Clé InChI |
KDZYNPVXUQIVAO-LSUNSJSKSA-N |
SMILES isomérique |
COC/C=C/C1=CC(=C(C(=C1)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC |
SMILES canonique |
COCC=CC1=CC(=C(C(=C1)OC)OC2C(C(C(C(O2)CO)O)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15093417.png)
![1-[2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;hydrochloride](/img/structure/B15093423.png)
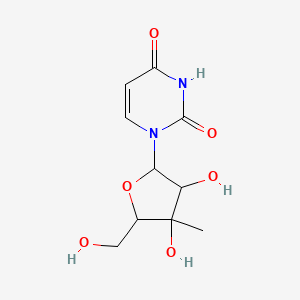
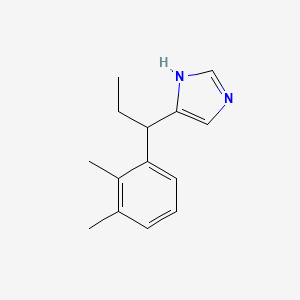
![Sodium;chromium(3+);5-nitro-2-oxido-3-[(2-oxidonaphthalen-1-yl)diazenyl]benzenesulfonate;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B15093440.png)
![2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid](/img/structure/B15093445.png)
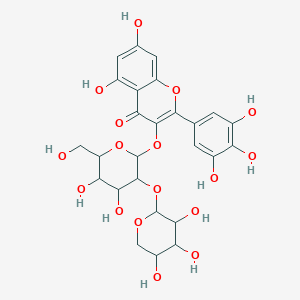

![2-[(2-Amino-2-phenylacetyl)amino]-4-methylpentanoic acid](/img/structure/B15093486.png)
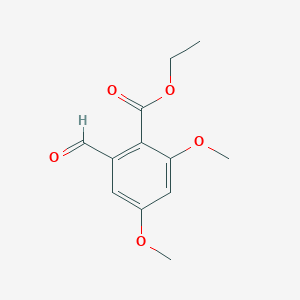
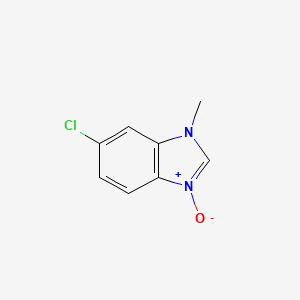
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)
